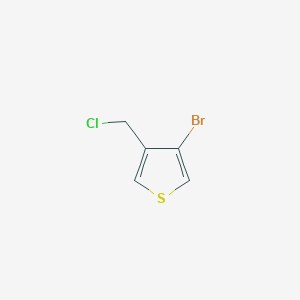
3-bromo-4-(chloromethyl)thiophene
描述
3-Bromo-4-(chloromethyl)thiophene, also known as 3-BCMT, is a heterocyclic aromatic organic compound that has a wide range of applications in organic synthesis and medicinal chemistry. It is a sulfur-containing heterocyclic compound that is used as a starting material for the synthesis of other compounds. 3-BCMT is also used as a building block for the synthesis of a variety of drugs and other compounds. The structure of 3-BCMT consists of a five-membered ring with a bromine atom, a chlorine atom, and a methylene group attached to the sulfur atom.
科学研究应用
3-bromo-4-(chloromethyl)thiophene is widely used in the field of scientific research. It is used in the synthesis of various drugs and other compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It is also used as a building block for the synthesis of various heterocyclic compounds, such as thiophenes, furans, and pyridines. In addition, 3-bromo-4-(chloromethyl)thiophene is used in the synthesis of various organic catalysts and is used in the synthesis of various polymers materials.
作用机制
The mechanism of action of 3-bromo-4-(chloromethyl)thiophene is not well understood. However, it is believed that the bromine and chlorine atoms in the molecule act as electron-withdrawing groups, which can interact with the sulfur atom and cause it to become more reactive. This increased reactivity of the sulfur atom allows it to more easily form bonds with other molecules, which is essential for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-(chloromethyl)thiophene are not well understood. However, due to its sulfur-containing structure, 3-bromo-4-(chloromethyl)thiophene is thought to be able to interact with various enzymes and proteins in the body. This interaction may lead to the activation of certain enzymes and proteins, which could lead to changes in biochemical and physiological processes.
实验室实验的优点和局限性
The advantages of using 3-bromo-4-(chloromethyl)thiophene in laboratory experiments include its easy availability, its low cost, and its high reactivity. Its low cost and high reactivity make it a useful starting material for the synthesis of various compounds. In addition, its sulfur-containing structure makes it a useful building block for the synthesis of various heterocyclic compounds.
The main limitation of using 3-bromo-4-(chloromethyl)thiophene in laboratory experiments is its reactivity. Due to its high reactivity, it can form unwanted side products in some reactions. In addition, its sulfur-containing structure can cause it to interact with other molecules, leading to unwanted side reactions.
未来方向
The future directions for 3-bromo-4-(chloromethyl)thiophene include the development of new methods for its synthesis, the development of new compounds based on its structure, and the development of new applications for its use. In addition, further research is needed to understand the biochemical and physiological effects of 3-bromo-4-(chloromethyl)thiophene and to develop new drugs and other compounds based on its structure. Finally, further research is needed to understand the potential toxic effects of 3-bromo-4-(chloromethyl)thiophene and to develop methods to reduce or eliminate its toxicity.
合成方法
The synthesis of 3-bromo-4-(chloromethyl)thiophene is achieved through a variety of methods, including the reaction of 3-bromo-4-chlorothiophene with sodium methoxide or potassium hydroxide, the reaction of 3-bromo-4-chlorothiophene with sodium hydride, and the reaction of 3-bromo-4-chlorothiophene with sodium borohydride. The reaction of 3-bromo-4-chlorothiophene with sodium methoxide is the most commonly used method for the synthesis of 3-bromo-4-(chloromethyl)thiophene. In this method, 3-bromo-4-chlorothiophene is treated with sodium methoxide in a solvent such as methanol or ethanol to produce 3-bromo-4-(chloromethyl)thiophene.
属性
IUPAC Name |
3-bromo-4-(chloromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-5-3-8-2-4(5)1-7/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFXBGFBUGEUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300156 | |
| Record name | 3-Bromo-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(chloromethyl)thiophene | |
CAS RN |
70260-08-1 | |
| Record name | 3-Bromo-4-(chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



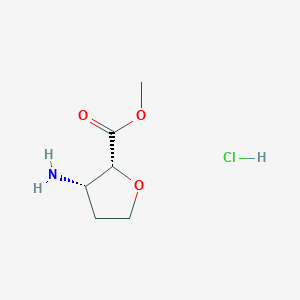
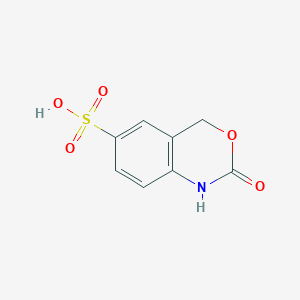
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
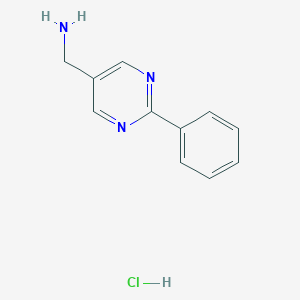

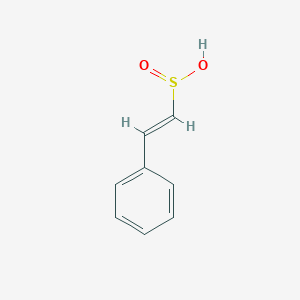
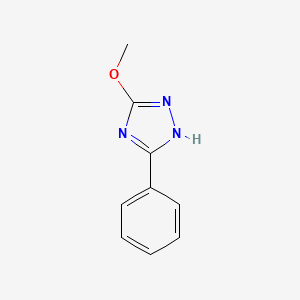
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)


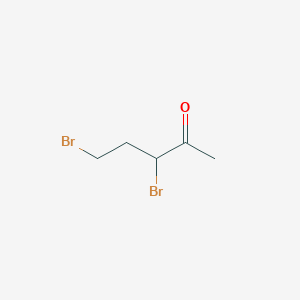

![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)
